molecular formula C17H18BrNO2 B4076120 N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide

N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide

Cat. No. B4076120
M. Wt: 348.2 g/mol
InChI Key: DTJNOIAPVQQAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide, also known as Bromfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat inflammation and pain in conditions such as osteoarthritis and rheumatoid arthritis. Bromfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation. In

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, as well as in clinical trials in humans. This compound has also been studied for its potential use in the treatment of ocular inflammation and pain.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to inhibit the formation of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to have a protective effect on cartilage in animal models of arthritis.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide has several advantages for use in lab experiments. It is a potent inhibitor of COX enzymes, which makes it useful for studying the role of prostaglandins in inflammation and pain. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, this compound can be difficult to dissolve in aqueous solutions, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide. One area of interest is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of interest is the study of the long-term effects of this compound on cartilage and other tissues. Additionally, there is interest in using this compound in combination with other drugs to enhance its anti-inflammatory and analgesic properties. Finally, there is interest in studying the role of this compound in the treatment of ocular inflammation and pain.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-10-9-13(18)11-12(15)2/h4-11,16H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJNOIAPVQQAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)Br)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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